molecular formula C20H14N2O B510067 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile CAS No. 119825-05-7

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B510067
CAS No.: 119825-05-7
M. Wt: 298.3g/mol
InChI Key: BWJBHUUBGJLMMX-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile (CAS: 924708-55-4 , Molecular Formula: C20H14N2O ) is a synthetic heterocyclic compound belonging to the important class of 4H-chromene derivatives . This scaffold is a promising candidate in anticancer research, known to bind within the colchicine binding site of tubulin, thereby disrupting microtubule assembly and function . Studies have established that this core structure exhibits significant antiproliferative activity against a panel of human cancer cell lines, with its mechanism extending to the induction of both intrinsic and extrinsic apoptosis pathways . Research on derivatives has shown they can activate caspases 3 and 8 and modulate the expression of key regulators like Bcl-2, CDK-2, and CyclinD1, leading to cell cycle arrest and programmed cell death, particularly in models of Acute Myeloid Leukemia (AML) . Furthermore, biophysical studies indicate that certain derivatives in this series can interact with DNA, potentially via intercalation, suggesting a multi-faceted mechanism of action . The compound crystallizes in a monoclinic P21 space group, with its molecular structure featuring a phenyl ring oriented almost perpendicularly (83.15°) to the naphthalene ring system . It can be synthesized via a condensation reaction involving 1-naphthol, malononitrile, and a benzyl alcohol derivative, a process that can be optimized using solvent-free grinding methods and catalytic systems like ionic liquids for improved yield and environmental friendliness . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-11,18H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJBHUUBGJLMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

NS-Doped Graphene Oxide Quantum Dots Catalysis

A green synthesis method utilizing NS-doped graphene oxide quantum dots (GOQDs) as a catalyst achieved remarkable efficiency. The reaction involves malononitrile, aromatic aldehydes (e.g., benzaldehyde), and resorcinol or β-naphthol in ethanol under reflux. Key parameters include:

  • Catalyst : 30 mg NS-doped GOQDs.

  • Conditions : Reflux in ethanol for <2 hours.

  • Yield : Up to 98%.

The NS-doped GOQDs enhance electron transfer, reducing activation energy. This method is notable for its eco-friendly profile, low catalyst loading, and high reproducibility.

K₂CO₃-Catalyzed Synthesis in Ethanol

Potassium carbonate (K₂CO₃) serves as an inexpensive base catalyst for one-pot condensation of α,α′-bis(arylidene)cycloalkanones and malononitrile.

  • Conditions : Reflux in ethanol for 5–60 minutes.

  • Yield : 85–95%.

  • Advantages : Rapid reaction times, no toxic solvents, and easy purification.

This method is scalable due to the commercial availability of K₂CO₃ and compatibility with continuous flow systems.

Aqueous Phase Synthesis with Sodium Carbonate

Sodium carbonate (Na₂CO₃) in water enables a solvent-free, room-temperature synthesis:

  • Conditions : 0.05 equivalents Na₂CO₃, stirred for 2 hours.

  • Yield : 70–90%.

  • Substrate Scope : Tolerates electron-withdrawing (e.g., nitro, chloro) and donating (e.g., methyl) groups on aldehydes.

This approach minimizes organic waste and aligns with green chemistry principles.

Stepwise Multi-Step Synthesis Approaches

Heterocyclization and Nitrogen Displacement

A three-step protocol involves:

  • Heterocyclization : 2-hydroxybenzaldehyde reacts with propanedinitrile to form 2-iminocoumarin.

  • Nitrogen Displacement : Treatment with aromatic amines substitutes the imino group.

  • Reduction : Catalytic hydrogenation yields the final product.

While this method allows precise intermediate modification, it suffers from lower overall yields (50–65%) compared to one-pot methods.

Solvent-Free and Grinding Methodologies

Ionic Liquid-Mediated Grinding Synthesis

A solvent-free grinding technique uses 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) and ceric ammonium nitrate (CAN):

  • Catalyst : 4 mmol% [BDBDMIm]Br + 0.05g CAN.

  • Conditions : Room temperature, grinding for 15–30 minutes.

  • Yield : 85–95%.

The ionic liquid is recyclable for up to five cycles without significant activity loss, enhancing cost efficiency.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time Yield Scalability
NS-doped GOQDsGOQDsEthanol<2 hours≤98%High (easy work-up)
K₂CO₃K₂CO₃Ethanol5–60 min85–95%Moderate
Na₂CO₃ (aqueous)Na₂CO₃Water2 hours70–90%High (green solvent)
Grinding[BDBDMIm]Br + CANSolvent-free15–30 min85–95%Limited (grinding equipment)
Multi-stepEthanol>24 hours50–65%Low

Critical Parameters Influencing Reaction Efficiency

Catalyst Selection

  • Base Catalysts : K₂CO₃ and Na₂CO₃ facilitate deprotonation and nucleophilic attack.

  • Nanocatalysts : GOQDs provide high surface area and active sites for intermediate stabilization.

Solvent Effects

  • Polar Protic Solvents (e.g., ethanol) : Enhance solubility of intermediates.

  • Water : Reduces environmental impact but may limit substrate scope.

Industrial Scalability Considerations

While lab-scale methods are well-established, industrial production requires optimization of:

  • Catalyst Recovery : NS-doped GOQDs and ionic liquids offer reusability.

  • Continuous Flow Systems : Suitable for K₂CO₃-catalyzed reactions due to short reaction times.

  • Cost Analysis : GOQDs synthesis (∼$120/g) may hinder large-scale adoption compared to Na₂CO₃ ($0.50/kg) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted aminochromenes

Scientific Research Applications

Anticancer Activity

The anticancer potential of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile has been extensively studied, particularly its interactions with tubulin proteins. Research indicates that this compound binds to the colchicine site on tubulin, disrupting microtubule dynamics, which is critical for cell division.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB231 and HCT116, with IC50 values ranging from 37 nM to 50 nM .
  • Apoptosis Induction : The compound has been shown to induce apoptosis through caspase activation pathways, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits potent antimicrobial activity.

Testing Against Pathogens

The compound has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. Inhibition zones and minimum inhibitory concentrations (MIC) were measured, revealing significant antimicrobial efficacy.

Data Table: Antimicrobial Activity

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus0.007Highly Active
Escherichia coli0.015Active
Candida albicans0.020Moderately Active
Pseudomonas aeruginosa0.030Active

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

Key Findings

  • Variations in substituents at the phenyl ring significantly affect the anticancer and antimicrobial activities.
  • The presence of electron-withdrawing groups enhances activity against cancer cell lines while modifying lipophilicity for better bioavailability .

Synthesis and Characterization

The synthesis of this compound involves multi-component reactions that are efficient and yield high purity products.

Synthesis Methodology

  • Reagents : Utilizes malononitrile, aromatic aldehydes, and amines.
  • Reaction Conditions : Typically performed under reflux conditions in ethanol with various catalysts.
  • Characterization Techniques : Compounds are characterized using NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an antiproliferative agent by inhibiting mitosis and disrupting microtubule formation . The compound’s anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, similar to warfarin .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Benzo[h]chromene Derivatives

Compound Name Substituents/Modifications Key Biological Activities References
2-Amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile 4-(3-nitrophenyl) Potent antiproliferative agent; inhibits mitosis and microtubule assembly
2-Amino-4-(4-bromophenyl)-4H-benzo[g]chromene-3-carbonitrile 4-(4-bromophenyl); benzo[g]chromene core Cytotoxic against leukemia cell lines (IC₅₀: 1.2–3.8 µM)
2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Pyrano[3,2-c]chromene core; 5-keto group Anticoagulant activity (warfarin analog)
2-Amino-4-(2,4-dimethoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile 4-(2,4-dimethoxyphenyl); 6-methoxy Enhanced solubility and antitumor activity via DNA intercalation
2-Amino-4-(1H-indol-3-yl)-4H-benzo[g]chromene-3-carbonitrile 4-(1H-indol-3-yl) Apoptosis induction in AML cell lines; targets Bcl-2 protein

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs): Derivatives with 3-nitrophenyl (e.g., Table 1, Entry 1) exhibit enhanced antiproliferative activity due to increased electrophilicity, facilitating DNA adduct formation .
  • Methoxy Substitutions: Methoxy groups at positions 4 and 6 (e.g., Entry 4) improve pharmacokinetic properties (e.g., solubility) and stabilize DNA interactions via hydrogen bonding .
  • Core Modifications: Pyrano[3,2-c]chromene derivatives (Entry 3) shift activity from cytotoxic to anticoagulant, highlighting the role of the 5-keto group in mimicking warfarin’s mechanism .

Biological Activity

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential applications in various fields, particularly in medicinal chemistry.

Structural Characteristics

The compound features a fused chromene structure, which is known for its broad spectrum of biological activities. The crystal structure reveals that the phenyl ring is nearly perpendicular to the naphthalene ring system, forming a dihedral angle of approximately 83.15°. This orientation contributes to the compound's unique chemical properties and interactions in biological systems .

Crystal Data Summary:

PropertyValue
Molecular FormulaC20_{20}H14_{14}N2_{2}O
Molecular Weight298.33 g/mol
Crystal SystemMonoclinic
Space GroupP21_{1}
Cell Parametersa = 9.1662 Å, b = 5.7246 Å, c = 13.9177 Å
Temperature100 K

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve DNA intercalation and subsequent disruption of cellular processes .

Case Study:

In a study by Braga et al., the compound was subjected to various assays to evaluate its anticancer activity. The results indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound's ability to intercalate into DNA strands disrupts replication and transcription processes.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antioxidant Activity : The structure allows for scavenging of free radicals, contributing to its protective effects against oxidative stress.

Q & A

Basic Question: What are the standard synthetic routes for 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions involving activated phenols (e.g., resorcinol derivatives), aromatic aldehydes, and malononitrile. A common method involves heating these reagents in ethanol with a catalytic base like piperidine, yielding the product via Knoevenagel condensation and cyclization . Optimization focuses on solvent choice (e.g., ethanol, PEG-400), temperature (80–100°C), and reaction time (1–3 hours). For example, substituting resorcinol with 4-methoxy-1-naphthol introduces methoxy groups at specific positions, as seen in related chromene derivatives . Yield improvements often involve iterative adjustments to molar ratios and catalyst loading.

Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. For instance, the title compound’s crystal structure (monoclinic, P2₁/c space group) reveals a non-planar benzopyran ring with a puckering amplitude of 0.3–0.5 Å, determined via Cremer-Pople parameters . Hydrogen bonding (N–H⋯N, ~2.8 Å) and π-π interactions (centroid distances ~3.7 Å) stabilize the lattice . Discrepancies in bond angles or torsion values between computational and experimental data can be resolved by validating against high-resolution datasets (R factor < 0.05) and refining anisotropic displacement parameters .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Amino protons appear as broad singlets (~δ 5.5–6.5 ppm), while aromatic protons split into multiplets (δ 6.8–8.2 ppm). The nitrile carbon resonates at ~δ 115–120 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching frequencies for –C≡N (~2200 cm⁻¹) and –NH₂ (~3350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 298 for C₂₀H₁₄N₂O) .

Advanced Question: How do structural modifications influence biological activity in chromene derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Substituent Position : A 4-fluorophenyl group enhances antitumor activity by improving lipophilicity and target binding, as seen in analogs with IC₅₀ values < 10 µM against MCF-7 cells .
  • Electron-Withdrawing Groups : Nitriles at C-3 increase electrophilicity, facilitating interactions with cysteine residues in enzymes like topoisomerase II .
  • Ring Fusion : The benzo[h]chromene scaffold improves planar stacking with DNA, enhancing intercalation . Advanced SAR requires synthesizing derivatives via halogenation or methoxylation and testing against standardized assays (e.g., MIC for antimicrobial activity) .

Basic Question: What are the primary biological activities reported for this compound?

  • Antitumor : Inhibits proliferation in breast (MCF-7) and liver (HepG2) cancer cells via apoptosis induction and topoisomerase inhibition .
  • Antimicrobial : Active against Gram-positive bacteria (Staphylococcus aureus, MIC ~32 µg/mL) and fungi (Candida albicans) .
  • Antioxidant : Scavenges DPPH radicals with IC₅₀ values comparable to ascorbic acid .

Advanced Question: How can conflicting data on synthetic yields or biological potencies be addressed?

  • Yield Discrepancies : Replicate reactions under inert atmospheres to exclude moisture/oxygen interference. Characterize byproducts via HPLC-MS to identify side reactions (e.g., hydrolysis of nitrile to amide) .
  • Bioactivity Variability : Use standardized cell lines (e.g., ATCC-certified) and controls (e.g., doxorubicin for cytotoxicity). Validate mechanisms via knock-out models; e.g., reduced efficacy in p53-null cells suggests apoptosis dependency .

Advanced Question: What methodologies are used to study intermolecular interactions in crystal packing?

  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H⋯H, 55%; H⋯N, 15%) .
  • π-π Stacking : Measured via centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between benzopyran rings .
  • Hydrogen Bonding Networks : Geometry-optimized using WinGX and ORTEP for visualization .

Basic Question: How is purity assessed during synthesis?

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) with UV detection at 254 nm.
  • Melting Point : Sharp mp ranges (e.g., 493–494 K) indicate purity .
  • Elemental Analysis : C/H/N percentages within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
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